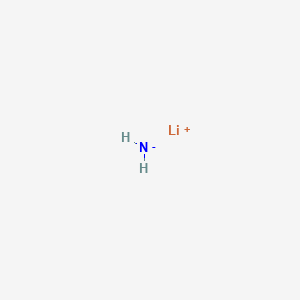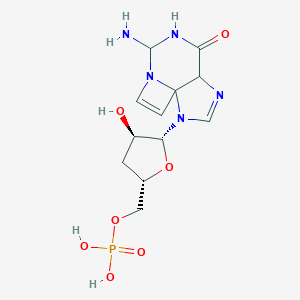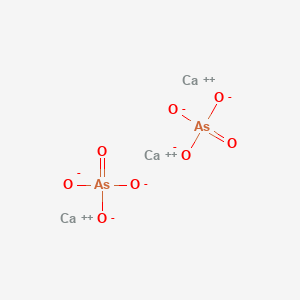
Amidure de lithium
Vue d'ensemble
Description
Lithium amide is a complex compound that has a wide range of applications in scientific research. It is a salt of lithium and amide, which is an anion composed of nitrogen and hydrogen. Lithium amide is a white, odorless, and highly soluble crystalline solid with a melting point of about 200 °C. It is used in a variety of fields, such as organic synthesis, biochemistry, and materials science.
Applications De Recherche Scientifique
Catalyse en synthèse organique
L'amidure de lithium a été étudié pour ses propriétés catalytiques dans l'amidation des aldéhydes et des amines. Une étude particulière a mis en évidence les activités des amides de terres rares/lithium, un complexe d'yttrium/lithium présentant une activité élevée pour une large gamme de substrats, produisant des amides à des rendements élevés dans des conditions douces .
Électrolytes pour les batteries lithium-ion
Les amides de lithium sont étudiés en tant que composants de solvants eutectiques profonds (DES) utilisés comme électrolytes dans les batteries lithium-ion (LIB). Ces études se concentrent sur la manipulation du point de fusion et de la stabilité électrochimique des DES pour améliorer les applications pratiques des LIB .
Réactions d'amidation ultra-rapides
Des recherches ont été menées sur l'amidation ultra-rapide des esters en utilisant des amides de lithium en conditions aérobies. La réactivité et la résistance à l'air et à l'humidité rendent les amides de lithium appropriés pour des réactions rapides, favorisant les processus de rupture de liaison C–O/formation de liaison C–N .
Matériaux de stockage d'hydrogène
L'this compound est étudié pour son potentiel dans le stockage d'hydrogène, en particulier dans les matériaux Li–N–H. Une synthèse contrôlée à l'état solide peut produire des structures anti-fluorite de solution solide Li–N–H avec une flexibilité de composition, allant des structures à dominante amide aux structures à dominante imide de lithium, en passant par l'incorporation majoritaire de nitrure-hydrure de lithium .
Développement d'amides de lithium chiraux
Des études sur les amides de lithium chiraux ont été menées pour comprendre leur réactivité et leurs applications potentielles dans la production de composés énantiosélectifs. Cela comprend des recherches sur les réactions de compétition et les expériences d'échange de lithium entre deux espèces d'amine .
Synthèse Caractérisation
L'this compound est également utilisé dans la synthèse et la caractérisation de divers composés chimiques, fournissant des informations sur leur structure et leurs propriétés par analyse spectroscopique.
Chaque application démontre la polyvalence et l'importance de l'this compound dans l'avancement de la recherche scientifique dans différents domaines.
Synthèse et caractérisation de complexes de terres rares/lithium Électrolytes eutectiques profonds à base de sel/amide de lithium pour les batteries lithium-ion Amidation ultra-rapide des esters en utilisant des amides de lithium en conditions aérobies
Mécanisme D'action
Target of Action
Lithium amide, or lithium azanide, is an inorganic compound with the chemical formula LiNH2 . It is a strong base and is very reactive . It is known to target enzymes that have magnesium as a co-factor .
Mode of Action
Lithium amide can be made by treating lithium metal with liquid ammonia . The reaction is as follows:
2Li+2NH3→2LiNH2+H22 Li + 2 NH_3 \rightarrow 2 LiNH_2 + H_2 2Li+2NH3→2LiNH2+H2
This reaction results in the formation of lithium amide and hydrogen gas .
Biochemical Pathways
Lithium amide is involved in various biochemical pathways. For instance, it plays a role in the Claisen condensation and Aldol condensation, as well as the alkylation of nitriles, ketones, amines, and alkynes . It is also used in the synthesis of ethynyl compounds and antihistamines .
Result of Action
The result of the action of lithium amide is largely dependent on the specific reaction it is involved in. For instance, in the synthesis of mixed metal amides, the solid-state reaction of lithium amide and sodium amide leads to the synthesis of the mixed metal amides .
Action Environment
Lithium amide reacts vigorously with water to generate gaseous NH3 .
Safety and Hazards
Orientations Futures
Enhanced battery technologies are poised to further expand voltage windows and harness conversion or metal electrodes to elevate energy density, thereby magnifying the significance of cell formation in the battery realm . This study provides a new insight into the development of amide-based electrolytes for lithium metal batteries .
Analyse Biochimique
Biochemical Properties
Lithium amide plays a significant role in biochemical reactions due to its strong basicity and weak nucleophilicity . It interacts with various enzymes, proteins, and other biomolecules, primarily through deprotonation reactions. For instance, lithium amide can deprotonate amines to form lithium amides, which are crucial intermediates in organic synthesis . The interaction between lithium amide and biomolecules often involves the formation of covalent bonds, which can alter the structure and function of the target molecules .
Cellular Effects
Lithium amide influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism . It can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . Additionally, lithium amide has been shown to impact cell signaling pathways by altering the phosphorylation status of key signaling proteins, thereby influencing gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of lithium amide involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . Lithium amide can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes . This binding can also induce conformational changes in the enzymes, affecting their catalytic efficiency . Furthermore, lithium amide can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium amide can change over time due to its stability and degradation properties . Lithium amide is relatively stable at room temperature but decomposes into ammonia and lithium imide upon heating . Long-term exposure to lithium amide can lead to alterations in cellular function, including changes in metabolic activity and gene expression . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of lithium amide vary with different dosages in animal models . At low doses, lithium amide can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, lithium amide can induce toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity, while higher doses result in adverse effects .
Metabolic Pathways
Lithium amide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . It can deprotonate amines to form lithium amides, which are intermediates in organic synthesis and metabolic reactions . Lithium amide can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, lithium amide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of lithium amide in specific cellular compartments . The transport and distribution of lithium amide are crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
Lithium amide exhibits specific subcellular localization, which influences its activity and function . It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of lithium amide is essential for its role in biochemical reactions and its impact on cellular processes .
Propriétés
IUPAC Name |
lithium;azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.H2N/h;1H2/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRJJFRNGGLMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[NH2-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2LiN | |
| Record name | LITHIUM AMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/991 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064815 | |
| Record name | Lithium amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
23.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium amide is a white crystalline powder with an odor of ammonia. Denser than water., White to colorless crystals with an ammonia-like odor; [HSDB] | |
| Record name | LITHIUM AMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/991 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium amide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1618 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in ethanol, SLIGHTLY SOL IN LIQ AMMONIA, ALCOHOL, Insoluble in anhydrous ether, benzene, toluene | |
| Record name | LITHIUM AMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/649 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.18 g/cu cm | |
| Record name | LITHIUM AMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/649 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Tetragonal crystals, White crystalline powder | |
CAS RN |
7782-89-0 | |
| Record name | LITHIUM AMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/991 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium amide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium amide (Li(NH2)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7393OMU9LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LITHIUM AMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/649 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Starts to decompose at 320 °C and melts at 375 °C | |
| Record name | LITHIUM AMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/649 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: How do lithium amides interact with ketones?
A: Lithium amides, like LDA, are widely recognized for their ability to deprotonate ketones at the α-carbon, leading to the formation of enolates. [, , , ] This deprotonation is often highly regioselective, favoring the less sterically hindered site. []
Q2: Can lithium amides react with substrates other than ketones?
A: Yes, lithium amides demonstrate reactivity with various functional groups. They can deprotonate imines, [] rearrange epoxides to allylic alcohols, [, , ] and metalate organometallic complexes, particularly tricarbonyl(η6-arene)chromium(0) complexes. [, ] Additionally, they can react with certain phosphorus- or sulfur-containing compounds. []
Q3: How do chiral lithium amides induce asymmetry in reactions?
A: Chiral lithium amides, derived from chiral diamines, can differentiate between enantiotopic protons during deprotonation. [, ] This selectivity arises from the chiral environment created by the lithium amide, favoring the abstraction of one specific proton over its enantiotopic counterpart, leading to enantiomerically enriched products. [, , , , , , ]
Q4: What are the downstream effects of lithium amide deprotonation?
A: The enolates and other carbanions generated by lithium amide deprotonation are valuable intermediates in organic synthesis. [, ] They can undergo further reactions, such as alkylation, aldol condensation, and Michael addition, to construct complex molecules with defined stereochemistry. [, , , , ]
Q5: What is the molecular formula and weight of Lithium Amide?
A: The molecular formula of lithium amide is LiNH2, and its molecular weight is 22.96 g/mol. []
Q6: How does the structure of lithium amides affect their reactivity?
A: The aggregation state of lithium amides significantly influences their reactivity. [, , ] They typically exist as dimers or higher aggregates in solution, impacting their steric environment and Lewis acidity. [, , , , ] Solvent polarity and the presence of additives can alter the aggregation state and, consequently, their reactivity. [, , , , ]
Q7: What spectroscopic techniques are used to characterize lithium amide structures?
A: Nuclear magnetic resonance (NMR) spectroscopy, particularly 6Li and 15N NMR, is extensively used to elucidate the solution structures of lithium amides. [, , , , , ] Additionally, techniques like Infrared (IR) spectroscopy and X-ray diffraction contribute to understanding their structural characteristics. [, , ]
Q8: Are there any compatibility issues with lithium amides in organic synthesis?
A: Lithium amides are strong bases and can react with protic solvents. Therefore, they are typically used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether. [, , , ] Additionally, their compatibility with certain functional groups in the substrate requires careful consideration. []
Q9: Can chiral lithium amides be used in catalytic amounts for asymmetric deprotonation?
A: Yes, certain reactions, like epoxide rearrangements, can be performed with sub-stoichiometric amounts of chiral lithium amides in the presence of an achiral bulk base, like LDA. [, ] The chiral lithium amide acts as a catalyst, regenerating in the process. [, ]
Q10: How does the solvent affect the enantioselectivity of chiral lithium amide-mediated reactions?
A: The solvent plays a crucial role in determining the enantioselectivity of these reactions. [, ] Different solvents can lead to changes in the aggregation state of the lithium amide, influencing the chiral environment during deprotonation and ultimately impacting the enantiomeric excess of the product. [, ]
Q11: How is computational chemistry employed in studying lithium amides?
A: Density Functional Theory (DFT) calculations are frequently used to study the electronic structure, stability, and bonding of lithium amide, lithium imide, and lithium hydride in the context of hydrogen storage. [, ] These calculations help in understanding the thermodynamics and reaction pathways involved. [, ]
Q12: Are there any QSAR models developed for lithium amides?
A: While QSAR models specifically for lithium amides are not extensively reported in the provided research, molecular mechanics calculations, such as MM3, have been employed to study lithium amide compounds. [] These calculations focus on understanding molecular structures, conformational energies, and vibrational spectra. []
Q13: How do modifications to the chiral amine structure affect the enantioselectivity of lithium amide bases?
A: Structural modifications of the chiral amine used to generate the lithium amide base significantly impact the enantioselectivity of the reaction. [, , , , ] Factors like the steric bulk around the nitrogen atom, the presence of additional coordinating groups, and the rigidity of the chiral scaffold can all influence the chiral environment and impact the enantiomeric excess of the product. [, , , , ]
Q14: How can the stability of lithium amides be improved?
A: The stability of lithium amides can be enhanced by storing them under an inert atmosphere, such as nitrogen or argon, to prevent reaction with moisture and oxygen. [] Additionally, using low temperatures during storage and handling can minimize decomposition. []
Q15: Are there any alternatives to lithium amides for similar applications?
A: Yes, alternative strong bases like potassium bis(trimethylsilyl)amide (KHMDS) and sodium bis(trimethylsilyl)amide (NaHMDS) can be employed for similar deprotonation reactions. [] The choice of base often depends on factors such as substrate, reaction conditions, and desired selectivity. []
Q16: How are lithium amides typically handled and disposed of in a laboratory setting?
A: Lithium amides are moisture-sensitive and should be handled under an inert atmosphere using appropriate techniques. Disposal typically involves quenching with a suitable reagent, such as isopropanol, followed by careful neutralization and disposal according to local regulations. []
Q17: What are some essential resources for conducting research on lithium amides?
A: Essential resources include access to well-equipped synthetic chemistry laboratories with facilities for handling air- and moisture-sensitive reagents. Additionally, access to spectroscopic techniques such as NMR, IR, and X-ray diffraction is crucial for characterizing lithium amide compounds. []
Q18: When did chiral lithium amides emerge as reagents for asymmetric synthesis?
A: Chiral lithium amides began to be utilized in asymmetric deprotonation reactions around 1980. [] This marked a significant advancement in the field of asymmetric synthesis, providing access to enantioenriched building blocks for various natural products and pharmaceuticals. [, ]
Q19: How has the study of lithium amides contributed to other fields?
A: Research on lithium amides extends beyond traditional organic synthesis. Their use in hydrogen storage systems, particularly the lithium amide/lithium hydride system, highlights their potential in materials science and energy applications. [, , , ] This interdisciplinary research has fostered collaborations between chemists, material scientists, and engineers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















